Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
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Preparation Methods
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidin-4-yloxy group: This step often involves nucleophilic substitution reactions where the piperidine derivative is introduced.
Introduction of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Chemical Reactions Analysis
Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced[][1].
Scientific Research Applications
Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals[][1].
Biology: This compound can be used in the development of biochemical assays and as a building block for biologically active molecules[][1].
Medicine: It plays a role in the synthesis of potential therapeutic agents and drug candidates[][1].
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals[][1].
Comparison with Similar Compounds
Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate used in the synthesis of Niraparib, a PARP inhibitor.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development for targeted protein degradation.
Biological Activity
Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate (CAS No. 1824513-13-4) is a synthetic compound with a molecular formula of and a molecular weight of 270.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure:
- IUPAC Name: this compound
- InChI Key: JVTZDQRIYKNYSF-UHFFFAOYSA-N
The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions.
- Attachment of the Piperidin-4-yloxy Group: Involves nucleophilic substitution reactions.
- Esterification: The tert-butyl ester group is introduced using tert-butyl alcohol.
Pharmacological Potential
This compound has been investigated for various biological activities:
-
Anticancer Activity:
- Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties, suggesting that this compound may also possess similar effects. For instance, benzoylpiperidine derivatives have shown IC50 values as low as 0.08 µM against specific cancer cell lines, indicating strong inhibitory effects on tumor growth .
-
Enzyme Inhibition:
- The compound's structure suggests potential interactions with various enzymes, including those involved in metabolic pathways relevant to cancer progression. Similar compounds have been characterized as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways related to cancer cell proliferation .
-
Neuropharmacological Effects:
- Given its piperidine component, this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Research on related piperidine derivatives has highlighted their roles in modulating neurotransmitter receptors, which could provide insights into their neuropharmacological applications .
Table: Comparative Biological Activities of Related Compounds
Case Study: Anticancer Activity
A study investigating the anticancer properties of structurally similar compounds found that modifications to the piperidine moiety significantly enhanced activity against various cancer cell lines, including breast and ovarian cancers. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Mechanistic Insights
Research into the mechanism of action for similar compounds suggests that they may exert their biological effects through modulation of signaling pathways such as PI3K/Akt/mTOR, which are critical in cancer biology. This pathway is known for its role in regulating cell cycle progression and apoptosis, making it a prime target for therapeutic intervention .
Properties
IUPAC Name |
tert-butyl 3-piperidin-4-yloxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZDQRIYKNYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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